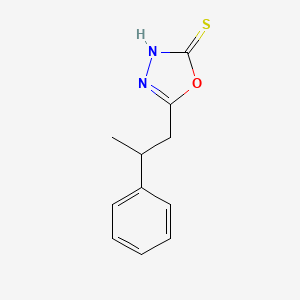

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol

Übersicht

Beschreibung

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Industry: The compound is explored for its use in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the oxadiazole ring can interact with nucleic acids and other biomolecules, affecting their structure and function. The compound’s effects are mediated through various pathways, including oxidative stress and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Phenyl-1,3,4-oxadiazole-2-thiol

- 5-(2-Methylpropyl)-1,3,4-oxadiazole-2-thiol

- 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the 2-phenylpropyl group, which imparts specific steric and electronic properties

Biologische Aktivität

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 220.29 g/mol. The presence of the thiol group enhances its reactivity and biological activity. The compound can participate in various chemical reactions influenced by steric and electronic factors associated with the phenylpropyl substituent.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

- Bacterial Inhibition : Studies have shown that this compound displays potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 4 to 32 μg/mL, making it more effective than standard antibiotics like chloramphenicol .

- Fungal Activity : The compound has also been evaluated for antifungal properties against Candida species, demonstrating comparable efficacy to fluconazole in certain assays .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been explored through various in vitro models. Compounds similar to this compound have shown the ability to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response . This inhibition suggests a mechanism for reducing inflammation and pain.

Anticancer Activity

Emerging studies indicate that oxadiazole derivatives may possess anticancer properties. For example:

- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of hydrazides with carbon disulfide under alkaline conditions. Variations in substituents on the hydrazide can significantly affect the yield and biological activity of the resulting oxadiazole derivatives .

A structure-activity relationship analysis reveals that modifications at specific positions on the oxadiazole ring can enhance its biological efficacy. For instance:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Position 1 | Alkyl substitution | Increased antimicrobial potency |

| Position 3 | Halogenation | Enhanced anticancer activity |

| Position 4 | Hydroxyl group | Improved anti-inflammatory effects |

Case Studies

Several studies have focused on the biological evaluation of related oxadiazole compounds:

- Antiviral Activity : A series of oxadiazoles were tested as inhibitors of dengue virus polymerase, showing submicromolar activity against different serotypes .

- Cytotoxicity Evaluation : A study reported on the cytotoxic effects of various oxadiazoles against a panel of cancer cell lines, highlighting their potential as anticancer agents .

Eigenschaften

IUPAC Name |

5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8(9-5-3-2-4-6-9)7-10-12-13-11(15)14-10/h2-6,8H,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRWGKXSCPJOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNC(=S)O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321231 | |

| Record name | 5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

568559-38-6 | |

| Record name | 5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.